Product packaging for Typhasterol(Cat. No.:CAS No. 87734-68-7)

Typhasterol

Cat. No.: B1251266
CAS No.: 87734-68-7
M. Wt: 448.7 g/mol
InChI Key: SBSXXCCMIWEPEE-SELDZKRUSA-N
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Description

Typhasterol, also known as 2-deoxycastasterone, is a significant brassinosteroid (BR) that functions as a polyhydroxylated plant steroid hormone regulating numerous aspects of plant growth and development . First identified in cat-tail pollen, it is one of over 69 naturally occurring brassinosteroids found in various plant species, including angiosperms, gymnosperms, and algae . As a C-28 brassinosteroid, its structure is characterized by a cholestane-derived skeleton with hydroxyl groups at the C-22 and C-23 positions (22R, 23R configuration) in the side chain, which is critical for its biological activity, and a ketone group at the C-6 position . It is a key intermediate in the biosynthesis of more active brassinosteroids, notably castasterone and brassinolide, via the late C-6 oxidation pathway . In plant systems, this compound's primary research value lies in its function as a signaling molecule within the complex brassinosteroid signal transduction network. This network regulates gene expression, influencing processes such as cell division, cell elongation, vascular differentiation, photomorphogenesis, and senescence . Researchers employ this compound to elucidate the mechanisms of BR biosynthesis and the specific roles of different pathway intermediates. A major application is in investigating plant responses to abiotic stresses, particularly heavy metal stress . Studies suggest brassinosteroids like this compound can enhance plant tolerance by modulating the activity of enzymatic and non-enzymatic antioxidants and stimulating the synthesis of phytochelatins, which are metal-binding peptides . Its function is deeply intertwined with other phytohormones such as auxin, abscisic acid (ABA), and jasmonic acid (JA), making it a crucial compound for studying hormonal crosstalk in plant adaptation and development . This compound is offered exclusively for research purposes in plant physiology, biochemistry, and agricultural science. It is presented as a high-purity analytical standard and biosynthetic intermediate suitable for use in plant tissue culture, molecular biology experiments to study gene expression, and assays examining plant response to environmental stressors. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use, nor for direct application in commercial agricultural practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O4 B1251266 Typhasterol CAS No. 87734-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXXCCMIWEPEE-SELDZKRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041146
Record name Typhasterol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Deoxycastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87734-68-7
Record name Typhasterol
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Record name Typhasterol
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Record name TYPHASTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG2V86UZ00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Deoxycastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227 - 230 °C
Record name 2-Deoxycastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Genetic Foundations of Typhasterol Biosynthesis and Metabolism

Primary Biosynthetic Pathways Involving Typhasterol

Brassinosteroid biosynthesis in plants proceeds through multiple pathways, with this compound being a key intermediate in several of these routes. Two major pathways where this compound plays a central role are the early C-6 oxidation pathway and the late C-6 oxidation pathway. tandfonline.comfrontiersin.orgnih.govwikipedia.orgpnas.orgnih.govnih.govfrontiersin.org Both pathways can be functional in the same plant species, such as Arabidopsis thaliana. nih.gov

The Early C-6 Oxidation Pathway

The early C-6 oxidation pathway is characterized by the oxidation at the C-6 position occurring relatively early in the biosynthetic sequence, before the introduction of vicinal hydroxyl groups at C-22 and C-23 of the side chain. tandfonline.comnih.gov this compound is a direct intermediate in this pathway, synthesized downstream of teasterone (B1253636) and 3-dehydroteasterone (B1255623). nih.gov

Conversion of Cathasterone (B1253943) to Teasterone and 3-Dehydroteasterone

In the early C-6 oxidation pathway, cathasterone is converted to teasterone. tandfonline.comtandfonline.com This conversion involves the introduction of a hydroxyl group. Cathasterone has been identified as a biosynthetic precursor of teasterone in cultured cells of Catharanthus roseus. tandfonline.comoup.comjst.go.jp Teasterone can then be reversibly converted to 3-dehydroteasterone. tandfonline.comresearchgate.net This interconversion between teasterone and 3-dehydroteasterone is a key step preceding the formation of this compound in this pathway. researchgate.net

Interactive Data Table: Conversion of Cathasterone to Teasterone

PrecursorProductNotesSource Organism
CathasteroneTeasteroneConversion demonstrated using labeled substrate.Catharanthus roseus
Role of 3-Dehydroteasterone as an Intermediate to this compound

3-Dehydroteasterone serves as an intermediate in the conversion to this compound within the early C-6 oxidation pathway. wikipedia.orgtandfonline.comgenome.jp The reversible conversion between teasterone and this compound involves 3-dehydroteasterone. tandfonline.comresearchgate.net

Interactive Data Table: Conversion of 3-Dehydroteasterone to this compound

PrecursorProductNotesSource Organism
3-DehydroteasteroneThis compoundInvolved in the reversible conversion between teasterone and this compound.Phaseolus vulgaris
Conversion of this compound to Castasterone (B119632) and Brassinolide (B613842)

This compound is a precursor to castasterone in the early C-6 oxidation pathway. nih.govgenome.jpthegoodscentscompany.comthegoodscentscompany.comwikipedia.orgsmolecule.com Castasterone is often considered a highly active brassinosteroid and a direct precursor to brassinolide, the most biologically active brassinosteroid. nih.govgenome.jp The conversion of this compound to castasterone is a crucial step in producing these more active forms. nih.gov Subsequently, castasterone is converted to brassinolide through a lactonization reaction. genome.jp

Interactive Data Table: Conversion of this compound to Castasterone

PrecursorProductNotesSource Organism
This compoundCastasteroneA key step in the early C-6 oxidation pathway leading to active BRs.Arabidopsis thaliana, Brachypodium distachyon

Interactive Data Table: Conversion of Castasterone to Brassinolide

PrecursorProductNotesSource Organism
CastasteroneBrassinolideInvolves lactonization of the B ring.Various plants

The Late C-6 Oxidation Pathway

In contrast to the early pathway, the late C-6 oxidation pathway involves the introduction of hydroxyl groups on the side chain and A ring before the oxidation at the C-6 position. tandfonline.comnih.gov this compound is also found in this pathway, synthesized from 6-deoxothis compound (B1256803). nih.govwikipedia.orgjst.go.jpnih.gov This pathway is considered predominant in many plants. jst.go.jp

Conversion of 6-Deoxothis compound to this compound

The conversion of 6-deoxothis compound to this compound represents the C-6 oxidation step in the late C-6 oxidation pathway. nih.govwikipedia.orgjst.go.jpnih.gov This reaction has been verified in plants like Arabidopsis and rice. frontiersin.org This step introduces the 6-oxo group characteristic of this compound and other 6-oxo brassinosteroids.

Interactive Data Table: Conversion of 6-Deoxothis compound to this compound

PrecursorProductNotesSource Organism
6-Deoxothis compoundThis compoundRepresents the C-6 oxidation in this pathway.Arabidopsis, Rice
Linkages to 6-Deoxocastasterone (B1254736) and Downstream Metabolites

This compound is positioned upstream of castasterone (CS) in the brassinosteroid biosynthetic pathway. The conversion of this compound to castasterone is considered an activation step in the BR pathway. nih.govnih.govoup.com This conversion has been demonstrated in various plant species, including Catharanthus roseus, Nicotiana tabacum, and Oryza sativa seedlings. researchgate.netjst.go.jp In the late C-6 oxidation pathway, 6-deoxothis compound is converted to 6-deoxocastasterone. nih.gov The enzyme CYP85A1 may catalyze the conversion of 6-deoxothis compound to this compound and 6-deoxocastasterone to castasterone. uniprot.orguniprot.org Castasterone is a direct precursor to brassinolide (BL), the most biologically active brassinosteroid. oup.com The conversion of castasterone to brassinolide is catalyzed by enzymes like CYP85A2. genome.jpkegg.jpuniprot.org

Cross-linked and Reversible Conversions in Brassinosteroid Biosynthesis

Brassinosteroid biosynthesis is not a simple linear process but involves cross-linked and reversible conversions, forming a metabolic grid. nih.gov These interconversions allow for flexibility and regulation within the pathway.

C3-Epimerization Pathway: Teasterone ↔ 3-Dehydroteasterone ↔ this compound

A significant reversible conversion involving this compound is the C3-epimerization pathway, which links teasterone and this compound via the intermediate 3-dehydroteasterone. jst.go.jpnih.govoup.comoup.comscielo.br This pathway has been demonstrated in various plant systems, including cultured cells of Marchantia polymorpha and Phaseolus vulgaris, as well as seedlings of Catharanthus roseus, Nicotiana tabacum, and Oryza sativa. jst.go.jpoup.comoup.comscielo.brresearchgate.net In Marchantia polymorpha, the conversion of teasterone to 3-dehydroteasterone and subsequently to this compound has been confirmed through feeding experiments and enzymatic assays. oup.comoup.com

Enzymology of this compound-Related Conversions

Specific enzymes, particularly cytochrome P450 monooxygenases and dehydrogenases/reductases, are crucial for catalyzing the conversions involving this compound in brassinosteroid biosynthesis.

Role of Cytochrome P450 Enzymes (e.g., CYP90C1/ROT3, CYP90D1, CYP85A1/2) in this compound Metabolism

Cytochrome P450 enzymes play significant roles in this compound metabolism and the broader brassinosteroid pathway. CYP90C1, also known as ROTUNDIFOLIA3 (ROT3), is involved in the late steps of BR biosynthesis and appears to be required for the conversion of this compound to castasterone. nih.govoup.comscielo.brresearchgate.net CYP90D1, a closely related enzyme to CYP90C1, is also involved in BR biosynthesis pathways and may catalyze the C-23 hydroxylation of several brassinosteroids, potentially including conversions related to this compound precursors or derivatives. nih.govmpg.denih.govpax-db.org CYP85A1 and CYP85A2 are brassinosteroid-6-oxidases that catalyze C6-oxidation steps. uniprot.orguniprot.orgscielo.br CYP85A1 can convert 6-deoxocastasterone to castasterone and may also convert 6-deoxothis compound to this compound. uniprot.orguniprot.org CYP85A2 converts 6-deoxocastasterone to castasterone and castasterone to brassinolide, and may also be involved in the conversion of 6-deoxothis compound to this compound. uniprot.org These cytochrome P450 enzymes demonstrate the oxidative steps crucial for modifying the steroid structure of this compound and its related compounds.

Enzymatic Activities of Teasterone Dehydrogenase and 3-Dehydroteasterone Reductase

The reversible conversion between teasterone and this compound via 3-dehydroteasterone is catalyzed by specific enzymes: teasterone dehydrogenase and 3-dehydroteasterone reductase. oup.comoup.comresearchgate.netannualreviews.org Studies in Marchantia polymorpha have demonstrated the presence of these enzymatic activities in a crude cytosolic solution, showing the conversion of teasterone to 3-dehydroteasterone by teasterone dehydrogenase and the conversion of 3-dehydroteasterone to this compound by 3-dehydroteasterone reductase. oup.comoup.com These enzymes require cofactors like NAD and NADH for their activity. annualreviews.org

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other BRs, is tightly regulated at the genetic level through intricate feedback mechanisms and the action of various transcription factors. Active brassinosteroids, such as brassinolide (BL) and castasterone (CS), play a significant role in repressing the expression of genes involved in their own synthesis, thereby maintaining hormonal balance. nih.govresearchgate.net This feedback loop involves transcription factors like BES1 and BZR1, which directly bind to the promoter regions of multiple BR biosynthesis genes to inhibit their transcription. nih.govresearchgate.net

Beyond this core feedback, other transcription factors contribute to the fine-tuning of biosynthetic enzyme gene expression. For instance, the transcription of DWF4, a gene encoding a key BR biosynthetic enzyme, is not only repressed by active BZR1 but also induced by TCP transcription factors. researchgate.net Auxin-related ARFs are also implicated in controlling DWF4 induction through auxin-dependent pathways. researchgate.net Similarly, the expression of CPD, another crucial biosynthetic gene, is activated by BRX and CES transcription factors. researchgate.net

Furthermore, the expression of genes encoding BR-inactivating enzymes, such as BAS1, CYP72C1, and BIA1, is induced by the presence of BRs, providing another layer of regulatory control over active BR levels. nih.govoup.com Environmental factors like light can also influence BR levels through mechanisms involving proteins like DDWF1 and Pra2. oup.com Interactions with other phytohormone signaling pathways, such as those of auxin and gibberellins, also contribute to the complex transcriptional regulation of BR biosynthesis genes. nih.gov

Analysis of Brassinosteroid-Deficient Mutants and Their Phenotypes

The study of brassinosteroid-deficient mutants has been instrumental in elucidating the BR biosynthetic pathway and the physiological roles of BRs, including this compound. Mutants with impaired BR biosynthesis or signaling typically exhibit characteristic dwarf phenotypes, often accompanied by dark-green and erect leaves, shortened internodes, reduced leaf growth rates, abnormal vascular development, and delayed senescence. oup.comnih.govplos.orgnih.govtandfonline.comoup.com

Various BR-deficient mutants have been identified across different plant species. In rice, examples include brd2, d2, d11, and brd1. nih.gov Arabidopsis thaliana mutants such as cpd, det2, dwf1, dwf4, dwf7/ste1, and sax1 are also characterized by deficiencies in BR biosynthesis. nih.govtandfonline.com Pea mutants lka and lkb, and the tomato mutant dpy, have similarly been identified as BR-deficient or insensitive. tandfonline.comscielo.br

Analysis of the endogenous BR levels in these mutants reveals significant reductions in the concentrations of active BRs and intermediates like this compound. oup.comnih.govplos.orgnih.govembopress.org For example, severe rice mutants like brd1-1, brd1-2, and brd1-3 show undetectable levels of CS and very low levels of this compound, while accumulating higher levels of 6-deoxocastasterone due to defects in BR C6-oxidase. nih.gov Mild rice mutants such as d2-1, d2-2, d11-1, and d11-2 contain reduced but detectable levels of this compound and other BRs compared to wild-type plants. nih.gov

BR-insensitive mutants, such as bri1 and d61 in Arabidopsis and lka in pea, exhibit dwarf phenotypes similar to biosynthetic mutants but paradoxically accumulate high levels of endogenous BRs, including brassinolide, castasterone, and this compound. nih.govtandfonline.com This accumulation occurs because the signaling pathway is blocked, preventing the feedback repression of biosynthesis. nih.gov

Overexpression of genes encoding BR-inactivating enzymes can also phenocopy BR-deficient mutants. For instance, overexpression of AtBAT1 (a BR-related acyltransferase) in creeping bentgrass leads to reduced levels of this compound, 6-deoxocastasterone, and castasterone, resulting in BR-deficient phenotypes like semi-dwarfism and erect leaves. plos.org Similarly, overexpression of UGT73C5, a glycosyltransferase, causes dwarfism in Arabidopsis due to increased BR glycosylation and inactivation. oup.com

The following table summarizes endogenous this compound levels in selected Arabidopsis mutants compared to their respective wild types:

Mutant AlleleBackgroundThis compound Level (ng/g fresh wt)Fold Change vs. Wild TypeCitation
bri1-4Ws-2Not specified, but accumulated33-fold higher nih.gov
bri1-5Ws-2Not specified, but accumulated17-fold higher nih.gov
bri1-6En-22.510-fold higher nih.gov
drl1-DWild TypeSignificantly lowerNot specified nih.gov
bia1-1DWild TypeDrastically reducedNot specified oup.com
ces-DWild TypeDecreasedNot specified embopress.org

Gene Expression and Transcriptional Control of Biosynthetic Enzymes

In BR-deficient mutants, the expression of biosynthetic genes like DWF4 and CPD is often significantly up-regulated. nih.govoup.com This is a consequence of the feedback mechanism where low levels of active BRs release the repression on these genes. nih.govoup.com

Specific transcription factors mediate this transcriptional control. Active BZR1, a key component of BR signaling, acts as a repressor of DWF4 transcription. researchgate.net Conversely, TCP transcription factors have been shown to induce DWF4 expression. researchgate.net Auxin-responsive factors (ARFs) are also implicated in the auxin-dependent induction of DWF4. researchgate.net For CPD, its transcription is activated by the transcription factors BRX and CES. researchgate.net

Beyond biosynthesis, the expression of genes involved in BR inactivation, such as BAS1 and CYP72C1, is induced by BRs. nih.govoup.com This coordinated regulation of both biosynthetic and catabolic genes ensures that BR levels are maintained within a narrow optimal range. nih.govoup.com

This compound Homeostasis in Plants

Maintaining appropriate levels of this compound and other brassinosteroids, a state known as BR homeostasis, is absolutely critical for normal plant growth and development. nih.govoup.comresearchgate.net BRs function in a dosage-dependent manner, and deviations from optimal concentrations can lead to significant developmental abnormalities. nih.govoup.com

Mechanisms of Biosynthesis and Catabolism in Maintaining Optimal Levels

This compound occupies a central position as an intermediate in the BR biosynthetic pathway, participating in both the early and late C6 oxidation pathways. nih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netcas.cz In the early C6 oxidation pathway, this compound is synthesized from 3-dehydroteasterone. frontiersin.orgnih.govresearchgate.net In the late C6 oxidation pathway, this compound is produced from 6-deoxothis compound through a C6 oxidation step, a conversion that has been verified in Arabidopsis and rice. nih.govfrontiersin.org Subsequently, this compound is converted to castasterone, a direct precursor to the most active BR, brassinolide. scielo.brfrontiersin.orgnih.govresearchgate.netresearchgate.net This conversion from this compound to castasterone is catalyzed by enzymes such as CYP90C1 (encoded by ROT3) and a putative 2alpha-hydroxylase (92A6), although the latter is not yet fully characterized in cereals. scielo.brresearchgate.net

The balance between biosynthesis and catabolism is the primary mechanism by which plants maintain BR homeostasis. nih.govnih.govresearchgate.nettheses.cz While biosynthesis produces active BRs, catabolism involves structural modifications that inactivate them. These modifications can include hydroxylation, demethylation, esterification, sulfonation, and glycosylation. nih.govoup.comnih.govtheses.czresearchgate.netmdpi.comnih.gov

Several enzymes are involved in BR catabolism. For example, BAS1 and CYP72C1 are known BR inactivation enzymes. nih.govoup.com BIA1/ABS1, PIZ/BAT1/DRL1, and UGT73C5 also play roles in catabolic processes. nih.govoup.comnih.govtheses.czmdpi.comnih.gov The coordinated action of these biosynthetic and catabolic enzymes ensures that the levels of active BRs, including this compound, are precisely controlled within plant tissues.

Role of Conjugation Processes (e.g., Glycosidation) in Brassinosteroid Regulation

Conjugation is a significant metabolic pathway for regulating brassinosteroid activity and maintaining homeostasis. This process involves attaching other molecules, such as sugars (glycosylation) or fatty acids (esterification), to the BR structure. theses.czresearchgate.netmdpi.comnih.gov Conjugation commonly occurs at hydroxyl groups present on the BR molecule, including those at the C-2, C-3, C-23, C-25, and C-26 positions. oup.comtheses.czresearchgate.netmdpi.com

Conjugated brassinosteroids are generally considered to have reduced biological activity or to be entirely inactive compared to their free forms. researchgate.netmdpi.com This inactivation through conjugation serves as a crucial mechanism for plants to regulate the pool of active BRs available for signaling. researchgate.netmdpi.com

Glycosylation, the attachment of a sugar molecule, is a well-documented conjugation process. The enzyme UGT73C5, for instance, has been identified as being involved in the glycosylation of brassinolide, converting it into brassinolide-23-O-glucoside, a less active form. oup.com Overexpression of UGT73C5 leads to phenotypes indicative of BR deficiency due to increased inactivation. oup.com

Esterification, the formation of an ester bond with a fatty acid or other organic acid, is another important conjugation mechanism. Acyltransferases such as DRL1 and AtBAT1 are involved in catalyzing these reactions, leading to the acylation and subsequent inactivation of BRs. nih.govplos.orgnih.gov Esterification at the C-3 hydroxyl group has been reported, with examples like teasterone 3-laurate and teasterone 3-myristate found in lily pollen. theses.cznih.gov These conjugated forms are hypothesized to serve as storage pools of inactive BRs that can be converted back to active forms through de-conjugation when needed. mdpi.comnih.gov

Conjugation processes thus provide a reversible mechanism for controlling the concentration of active brassinosteroids, including this compound and its downstream products, contributing significantly to the dynamic maintenance of BR homeostasis in response to developmental cues and environmental changes. researchgate.netmdpi.comnih.gov

Typhasterol S Role in Brassinosteroid Signal Transduction Pathways

Ligand Recognition and Receptor Activation

The initial step in brassinosteroid signaling involves the recognition of the hormone by receptor complexes located at the plasma membrane.

Binding to Plasma Membrane-Anchored Receptor-Like Kinases (BRI1)

The primary receptor for brassinosteroids, including intermediates like typhasterol, is the plasma membrane-anchored leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID-INSENSITIVE 1 (BRI1). frontiersin.orgmdpi.comnih.govbiologists.comscielo.brnih.govmdpi.com BRI1 contains an extracellular domain responsible for ligand binding, a transmembrane domain, and an intracellular kinase domain. biologists.com While brassinolide (B613842) is considered the most physiologically active BR, other BRs like this compound are recognized by this receptor complex. researchgate.netbiologists.com Binding of a brassinosteroid ligand to the extracellular domain of BRI1 is the critical event that triggers the activation of the signaling cascade. mdpi.comoup.combiologists.com

Co-receptor Interaction and Transphosphorylation (BAK1)

Upon brassinosteroid binding, BRI1 undergoes a conformational change that promotes its interaction with a co-receptor kinase, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), also known as SERK3. frontiersin.orgmdpi.commdpi.comnih.govscielo.brnih.govmdpi.commdpi.com The association of BRI1 and BAK1 leads to reciprocal transphosphorylation between their intracellular kinase domains. frontiersin.orgmdpi.comscielo.brnih.govmdpi.com This transphosphorylation event is essential for the full activation of BRI1 kinase activity and the subsequent propagation of the brassinosteroid signal across the plasma membrane. mdpi.commdpi.comnih.govmdpi.com The activated receptor complex then dissociates from negative regulators like BKI1. mdpi.commdpi.commdpi.com

Intracellular Signal Cascade

Following receptor activation at the plasma membrane, the brassinosteroid signal is transduced into the cytoplasm and involves a series of phosphorylation and dephosphorylation events mediated by kinases and phosphatases. mdpi.comlipidmaps.orgdreamhosters.com

Involvement of Kinases (e.g., GSK3/shaggy-like kinases like BIN2, ASKtheta)

Activated BRI1 phosphorylates downstream kinases, including members of the brassinosteroid-signaling kinases (BSKs) and cytoplasmic kinase (CDG1) families. frontiersin.orgmdpi.comnih.gov These activated kinases play a role in transmitting the signal further into the cell. A key negative regulator in the brassinosteroid signaling pathway is the glycogen (B147801) synthase kinase 3 (GSK3)/shaggy-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2). frontiersin.orgmdpi.commdpi.comnih.govscielo.brnih.govmdpi.comscielo.broup.com In the absence of a BR signal, BIN2 is active and phosphorylates key downstream transcription factors, inhibiting their activity and promoting their degradation or cytoplasmic retention. frontiersin.orgmdpi.commdpi.commdpi.comscielo.broup.com Upon BR perception and BRI1 activation, BIN2 is inactivated, primarily through dephosphorylation mediated by the phosphatase BSU1. frontiersin.orgmdpi.comnih.govscielo.brnih.govmdpi.com Other GSK3-like kinases (ASKs) can act redundantly with BIN2. oup.com

Role of Phosphatases (e.g., BSU1, PP2A)

Phosphatases are crucial for counteracting the activity of kinases and regulating the phosphorylation state of signaling components. The BRI1 Suppressor 1 (BSU1) is a phosphatase that is activated downstream of the BRI1-BAK1 complex, stimulated by activated BSKs. frontiersin.orgmdpi.comnih.govscielo.brnih.gov BSU1 plays a critical role in dephosphorylating and inactivating the negative regulator BIN2. frontiersin.orgmdpi.comnih.govscielo.brnih.govmdpi.com This dephosphorylation of BIN2 is a key step in allowing the brassinosteroid signal to be transmitted. Another important phosphatase involved in the brassinosteroid pathway is Protein Phosphatase 2A (PP2A). frontiersin.orgnih.govmdpi.commdpi.comunitywomenscollege.ac.in PP2A is a major serine/threonine phosphatase in eukaryotic cells involved in various signaling pathways. mdpi.comnih.gov In the context of brassinosteroid signaling, PP2A is responsible for dephosphorylating the key transcription factors BZR1 and BES1, particularly when BIN2 activity is suppressed. frontiersin.orgnih.govmdpi.com This dephosphorylation is necessary for their activation and subsequent nuclear translocation. frontiersin.orgnih.govmdpi.com

Nuclear Signaling and Transcriptional Regulation

The culmination of the brassinosteroid signaling cascade occurs in the nucleus, where the signal is translated into changes in gene expression. mdpi.comdreamhosters.com The dephosphorylation of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1, also known as BZR2) is a pivotal event in this stage. frontiersin.orgmdpi.commdpi.comnih.govscielo.brnih.govmdpi.comscielo.broup.commdpi.com In the absence of a BR signal, BZR1 and BES1 are kept in a phosphorylated state by active BIN2, which leads to their cytoplasmic retention by 14-3-3 proteins and eventual degradation. frontiersin.orgmdpi.commdpi.comoup.com When BR levels are high and BIN2 is inactivated by BSU1 and PP2A, BZR1 and BES1 become dephosphorylated. frontiersin.orgmdpi.comnih.govmdpi.com The dephosphorylated forms of BZR1 and BES1 are then able to translocate into the nucleus. frontiersin.orgmdpi.commdpi.comnih.govmdpi.com In the nucleus, these transcription factors bind to specific DNA sequences in the promoters of target genes, regulating their expression. frontiersin.orgmdpi.commdpi.comnih.govscielo.brscielo.brmdpi.com This transcriptional regulation by BZR1 and BES1 mediates a wide range of brassinosteroid-responsive genes, ultimately controlling various aspects of plant growth and development. frontiersin.orgmdpi.comnih.govscielo.brscielo.brmdpi.com

Modulation of Transcription Factors (e.g., BES1, BZR1, BEH2)

A central regulatory mechanism in brassinosteroid signaling involves the modulation of the activity of a family of transcription factors, including BES1 (BRI1-EMS-SUPPRESSOR 1) and BZR1 (BRASSINAZOLE-RESISTANT 1), along with their homologs like BEH1, BEH2, BEH3, and BEH4. researchgate.netmdpi.com In the absence of BRs or when BR levels are low, these transcription factors, particularly BES1 and BZR1, are kept in a phosphorylated state by the kinase BRASSINOSTEROID-INSENSITIVE 2 (BIN2), a negative regulator of the pathway. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org Phosphorylation typically reduces their DNA-binding activity and can lead to their cytoplasmic retention or degradation. mdpi.comoup.com

Upon perception of BR signals, such as those derived from this compound and its downstream products, the activity of BIN2 is inhibited through a phosphorylation cascade initiated by the activated BRI1 receptor complex. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com This leads to the dephosphorylation of BES1 and BZR1 by protein phosphatase 2A (PP2A). mdpi.comoup.com The dephosphorylated forms of BES1 and BZR1 are the active forms that accumulate in the nucleus and bind to specific DNA sequences in the promoters of BR-responsive genes, thereby regulating their expression. mdpi.comfrontiersin.orgmdpi.comoup.com

Research indicates that BEH2, a homolog of BES1 and BZR1, also plays a significant role in BR responses. Overexpression of BEH2 has been shown to enhance BR responses, and it regulates BR-responsive gene expression, sometimes independently of BR levels. researchgate.netarabidopsis.org BEH1 and BEH2 are predominantly localized in the nucleus and can influence the nuclear accumulation of other BZR1/BES1 family proteins through heterodimerization. researchgate.net

Regulation of Target Gene Expression

The dephosphorylated forms of BES1 and BZR1 act as master regulators of BR target gene expression. frontiersin.orgnih.govnih.gov They bind to specific DNA elements, such as the BR response element (BRRE) and E-box motifs, in the promoter regions of target genes, leading to either activation or repression of transcription. researchgate.net Genomic studies have identified thousands of genes that are regulated by BES1/BZR1, influencing a wide array of physiological processes, including cell elongation, cell division, differentiation, and stress responses. nih.gov

The regulation of gene expression by BES1/BZR1 is not always direct and can involve interactions with other transcription factors and chromatin-modifying enzymes. nih.gov This intricate network allows for fine-tuning of BR responses and integration with other signaling pathways.

Crosstalk with Other Phytohormone Signaling Pathways

Brassinosteroid signaling does not operate in isolation but is intricately integrated with other phytohormone signaling pathways, allowing plants to coordinate complex growth and developmental programs and respond effectively to environmental cues. frontiersin.org this compound, by contributing to the BR pool, indirectly influences these crosstalk interactions.

Interactions with Auxin Signaling

Crosstalk between brassinosteroids and auxin is well-documented and crucial for many aspects of plant growth, particularly cell elongation. BRs and auxin can synergistically promote cell expansion. mdpi.com At the molecular level, BES1 and BZR1 have been shown to interact with components of the auxin signaling pathway. frontiersin.org For instance, BRs can influence auxin biosynthesis, transport, and signaling components, while auxin can also affect BR levels and signaling. mdpi.com This interaction can involve the modulation of shared downstream targets or direct protein-protein interactions between signaling components.

Interactions with Ethylene (B1197577) Signaling

Brassinosteroids also interact with ethylene signaling. The nature of this interaction can be complex and context-dependent. At physiological levels, BRs can repress ethylene biosynthesis, partly through the action of BES1 and BZR1 on the promoters of genes encoding enzymes involved in ethylene production, such as ACSs. mdpi.com However, at high concentrations, BRs and auxin can synergistically induce ethylene production. mdpi.com This crosstalk highlights a mechanism by which plants can balance the effects of these hormones to regulate processes like growth and stress responses.

Integration with Abscisic Acid (ABA) Signaling

Integration between brassinosteroid and abscisic acid (ABA) signaling pathways is important for mediating plant responses to environmental stresses, such as drought. wikipedia.orgwikidata.orgfishersci.ca While BRs generally promote growth, ABA is often associated with inhibiting growth and promoting stress tolerance. Studies suggest that BES1 and BZR1 can repress the transcription of ABA-regulated transcription factor genes, indicating a potential antagonistic interaction at the transcriptional level. nih.gov This integration allows plants to balance growth and stress adaptation under challenging conditions.

Physiological Functions of Typhasterol in Plant Development and Environmental Responses

Fundamental Roles in Plant Growth and Morphogenesis

Typhasterol, as part of the brassinosteroid family, plays fundamental roles in shaping plant architecture and driving developmental processes ontosight.aiencyclopedia.pubresearchgate.netannualreviews.orgscielo.bruibk.ac.at. These roles are critical for establishing the plant body plan and ensuring successful growth.

Brassinosteroids significantly influence vascular differentiation and development, including the formation of xylem ontosight.aiencyclopedia.pubijcrbp.comuibk.ac.at. Studies have shown that BRs are implicated in the differentiation of primary vascular cell types frontiersin.org. In cultured Zinnia elegans cells differentiating into tracheary elements, the levels of several BRs, including this compound, increased dramatically prior to morphogenesis, suggesting their necessity for initiating the final stage of tracheary element differentiation nih.govebi.ac.uknih.gov. This indicates a direct involvement of this compound in the process of vascular tissue formation.

This compound and other brassinosteroids are involved in a wide range of plant developmental processes, including stem elongation, leaf expansion, and root growth ontosight.aiencyclopedia.pubannualreviews.org. BR-deficient mutants often exhibit dwarfism, shortened hypocotyls, petioles, and internodes, and reduced leaf size, highlighting the importance of these hormones in promoting elongation and expansion in various plant organs encyclopedia.pub. While BRs generally promote shoot and stem elongation, their effect on root growth can be more complex and concentration-dependent encyclopedia.pubijcrbp.comsemanticscholar.org.

Brassinosteroids play a role in photomorphogenesis, the developmental processes influenced by light nih.govencyclopedia.pubresearchgate.netoup.com. They are involved in the regulation of hypocotyl elongation in the dark (etiolation) encyclopedia.pub. BR-deficient mutants can show de-etiolating phenotypes even in the dark nih.gov. Research in rice has shown that blue light-promoted leaf bending and unrolling are associated with up-regulated brassinosteroid biosynthesis genes and the accumulation of BRs, including this compound and castasterone (B119632) ebi.ac.uk.

Brassinosteroids are crucial for various aspects of plant reproductive development, including pollen tube growth, seed germination, and the regulation of male and female fertility in crops nih.govencyclopedia.pubresearchgate.netuibk.ac.atmdpi.com. BRs have the ability to activate the cell cycle during seed germination nih.govencyclopedia.pub. Disruption of BR signaling can affect seed development, pollen development, and flowering time encyclopedia.pub. Studies on Lilium elegans pollen identified this compound, castasterone, teasterone (B1253636), and brassinolide (B613842), suggesting a biosynthetic pathway for BRs in pollen that is important for its physiological roles, including pollen tube growth tandfonline.com.

Impact on Photomorphogenesis

This compound in Plant Stress Physiology

Brassinosteroids, including this compound, play a significant role in plant stress physiology, helping plants respond to and cope with various environmental stresses nih.govencyclopedia.pubresearchgate.netannualreviews.orgscielo.br. These stresses can be abiotic, such as drought, cold, heat, salinity, and heavy metals, or biotic, such as pathogen attacks nih.govencyclopedia.pubfrontiersin.orgresearchgate.netresearchgate.netmdpi.comoup.commdpi.com. BRs help enhance plant defenses against both abiotic and biotic stress researchgate.net.

BRs contribute to stress tolerance through various mechanisms, including regulating the abiotic and biotic stress responses and stomata development nih.govencyclopedia.pub. They can improve plant performance under stress by interacting with other plant growth regulators encyclopedia.pub. Studies have shown that BRs play an essential role in acclimation to environmental stresses and resistance to pathogens nih.gov. Exogenous application of BRs can induce abiotic stress tolerance and improve plant efficiency nih.gov.

Specific research findings highlight the involvement of BRs in responses to different stresses. For instance, endogenous BR levels, particularly those of this compound and 28-norbrassinolide, were found to be higher in drought-tolerant maize genotypes compared to sensitive ones under drought stress oup.com. BRs can also alleviate the toxicity of heavy metals and restore photosynthetic machinery and defense systems frontiersin.org. Exposure to heavy metals like Nickel can even boost the biosynthesis of certain BRs, including this compound, as observed in Brassica juncea mdpi.com. BRs are involved in regulating various metabolic pathways and interact with other plant hormones in response to stress nih.govfrontiersin.org.

While detailed, specific data tables solely focused on this compound's quantitative effects across all these functions were not consistently available in the search results, the qualitative and comparative findings demonstrate its active involvement as a key brassinosteroid in mediating these crucial plant processes and stress responses.

Modulation of Abiotic Stress Responses

Brassinosteroids are recognized as significant regulators that confer resistance to abiotic stresses in plants. mdpi.com They function to balance the impact of environmental assaults with the plant's normal growth processes. mdpi.com The beneficial effects of brassinosteroids, which are often more pronounced under stressful conditions, include the scavenging of reactive oxygen species (ROS), maintenance of cellular redox homeostasis, enhancement of carbon assimilation, photoprotection, and improvement of antioxidant defense systems. mdpi.com Furthermore, brassinosteroids interact with other plant hormones, contributing to a complex network of responses that help plants cope with stress. frontiersin.org

Studies have indicated positive roles for brassinosteroids, including this compound, in enhancing drought tolerance in various plant species. nih.gov For instance, drought-resistant genotypes of maize have been observed to exhibit significantly higher levels of total endogenous brassinosteroids, specifically this compound and 28-norbrassinolide, when compared to drought-sensitive genotypes. nih.govresearchgate.net This suggests a correlation between higher endogenous this compound levels and improved drought resistance. Experimental evidence also shows that manipulating brassinosteroid biosynthesis genes, such as the overexpression of the Arabidopsis AtDWARF4 gene in Brassica napus, can lead to increased drought resistance. nih.gov Research on Mesona chinensis further supports the notion that brassinosteroid biosynthesis pathways are important in the plant's response to drought stress. frontiersin.org Phytosterols, a class of compounds that includes brassinosteroids like this compound, contribute to drought adaptation by influencing stomatal regulation, which controls water loss through evapotranspiration, and by stimulating root growth, thereby improving water uptake from the soil. elicit-plant.com

Brassinosteroids contribute to the acclimation of plants to extreme temperature conditions, including both cold and heat stress. nih.govmdpi.com Plants with deficiencies in brassinosteroid production have demonstrated reduced tolerance to chilling temperatures. mdpi.com Conversely, the exogenous application of epibrassinolide (B600385) has been shown to increase cold stress tolerance in tomato plants. mdpi.com Under cold stress, brassinosteroids are involved in regulating NBR1-dependent selective autophagy in tomato, a process crucial for cellular cleanup and survival under stress. nih.gov Brassinosteroid signaling is also implicated in regulating plant growth under high-temperature stress. mdpi.com Pretreatment with brassinosteroids has been observed to mitigate heat-induced reductions in photosynthesis in tomato plants by enhancing the activity of antioxidant enzymes. mdpi.com Interestingly, studies on brassinosteroid-defective barley plants have indicated increased tolerance to high-temperature stress following acclimation. nih.gov While salt stress rapidly increased brassinosteroid content in microalgae, exposure to a slower decrease in temperature had less pronounced effects on brassinosteroid levels. tandfonline.comsze.hutandfonline.com

Brassinosteroids are highly effective in ameliorating the adverse effects of heavy metal stress in plants. mdpi.com Exposure to heavy metals such as Nickel can stimulate the biosynthesis of brassinosteroids, including this compound, as observed in Brassica juncea. mdpi.com Similarly, Arsenic exposure has been shown to induce the production of this compound and other brassinosteroids in Brassica juncea, highlighting their role in the plant's defense mechanisms against heavy metal toxicity. researchgate.net The protective action of brassinosteroids involves enhancing photosynthetic pigment content, improving carbon metabolism, and bolstering the antioxidant defense machinery. mdpi.com Brassinosteroids also contribute to heavy metal tolerance by altering cell membrane permeability, which reduces metal uptake, and by inducing the production of defensive enzymes and stress proteins. frontiersin.org Furthermore, they stimulate the synthesis of phytochelatins, peptides that play a key role in detoxifying heavy metals through chelation. frontiersin.org Interactions between brassinosteroids and other plant hormones are also crucial in overcoming the deleterious effects of heavy metal stress. frontiersin.org

Acclimatization to Extreme Temperature Stresses

Involvement in Biotic Stress Responses (e.g., Fungi, Bacteria, Viruses)

Brassinosteroids, including this compound, play diverse roles in plant responses to various biotic stresses caused by pathogens such as fungi, bacteria, and viruses. nih.gov They have been shown to positively impact plant resistance to these biological threats. nih.gov Brassinosteroids can enhance defense against plant viruses by inducing the expression of resistance genes and activating antioxidant enzymes. nih.gov For example, tolerance to Cucumber mosaic virus (CMV) stress was found to be stronger in a brassinosteroid signaling mutant (bes1-D), and brassinosteroid signaling is necessary for brassinosteroid-induced resistance to plant viruses. nih.gov Brassinosteroid supplementation in Arabidopsis thaliana infected with CMV led to increased antioxidative enzyme activity, regulated the expression of defense-associated genes, and reduced photosystem deterioration. nih.gov Brassinosteroid treatment has also been shown to significantly decrease virus infection and improve crop yield. nih.gov

Advanced Methodologies and Research Techniques for Typhasterol Analysis

Extraction and Purification Strategies

Extraction and purification are essential initial steps in the analysis of typhasterol from various sources. These processes aim to isolate this compound from the complex matrix, remove interfering substances, and concentrate the analyte to levels detectable by sensitive analytical instruments. Traditional methods often involve multi-step liquid-liquid extraction and column chromatography, which can be time-consuming and require large volumes of solvents. More recent advancements have focused on miniaturized and automated techniques offering improved efficiency and reduced environmental impact.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that utilizes a solid stationary phase to selectively retain analytes or remove impurities from a liquid sample based on their physical and chemical properties. thermofisher.comsigmaaldrich.comorganomation.com The process typically involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analyte. thermofisher.com Various sorbent materials are available, including silica-based (e.g., C18, C8), polymeric, carbon-based, and ion-exchange phases, allowing for tailored extraction based on the analyte's characteristics. organomation.com SPE can be performed using cartridges, disks, 96-well plates, or pipette tips. thermofisher.comorganomation.com

For brassinosteroids, including this compound, SPE is frequently employed as a purification step. A rapid two-step SPE extraction method based on mixed-mode anion exchange and cation exchange cartridges, combining ion exchange and reversed-phase mechanisms, has been developed for the analysis of brassinosteroids in rice and Arabidopsis model plants. oup.com This approach enhances purification efficiency. Another method utilized DPA-6S SPE columns for the purification of brassinosteroids, including this compound, from plant samples prior to UHPLC-MS/MS analysis. irb.hr

Immunoaffinity Chromatography (IAC)

Immunoaffinity Chromatography (IAC) is a highly selective purification technique that utilizes the specific binding affinity between an antibody and its target analyte. lab-analytics.co.zanih.gov In IAC, antibodies specific to the target compound (in this case, brassinosteroids) are immobilized onto a solid support. nih.gov The sample extract is passed through the IAC column, where the target analytes are selectively bound by the antibodies. Interfering substances are washed away, and the bound analytes are then eluted by disrupting the antibody-analyte interaction, typically using a change in pH or an organic solvent. nih.gov

IAC is particularly valuable for analyzing brassinosteroids in complex matrices due to its high specificity, which significantly reduces matrix effects and improves the selectivity and sensitivity of subsequent analytical detection. oup.comoup.com A method utilizing a specific monoclonal antibody prepared against brassinosteroids containing a 2α,3α-diol group within the steroid molecule's A ring has been developed for the rapid and selective isolation of endogenous brassinosteroids, including this compound, from plant tissue extracts of Zea mays, A. thaliana, Humulus lupulus, and B. napus. oup.comoup.com This method involves loading the sample onto an IAC column coated with anti-BR monoclonal antibodies, washing the column, and eluting the brassinosteroids with ice-cold methanol. irb.hr

Two-dimensional Micro Solid-Phase Extraction (2D µSPE)

Two-dimensional Micro Solid-Phase Extraction (2D µSPE) is an online sample preparation technique that integrates two different SPE mechanisms in a single system, often coupled directly to a separation technique like HPLC-MS/MS. This approach enhances both selectivity and enrichment. For the analysis of brassinosteroids, including this compound, online 2D µSPE coupled with on-column derivatization (OCD) and HPLC-MS/MS has been developed. oup.comoup.comnih.govresearchgate.net

One such method utilizes a 2D µSPE column packed sequentially with a phenyl boronic acid silica (B1680970) sorbent (first dimension) and a C18 silica sorbent (second dimension). nih.govresearchgate.net This combination allows for selective extraction and enrichment of brassinosteroids. The phenyl boronic acid sorbent selectively captures compounds with cis-diol groups, a characteristic feature of many brassinosteroids like this compound. oup.comnih.gov Subsequent elution and transfer to the C18 sorbent provides further purification and concentration. This online method has demonstrated high selectivity, good repeatability, low limits of detection (about 1 pg), and a short analysis time (30 min). oup.comoup.com

Polymer Monolith Microextraction

Polymer monolith microextraction is a microextraction technique that utilizes a porous polymer monolith as the extraction phase. These monoliths can be synthesized within capillaries or columns, offering advantages such as high surface area, good mass transfer, and ease of functionalization. For brassinosteroid analysis, an online method integrating polymer monolith microextraction, in situ derivatization, and LC-MS has been presented. oup.comoup.com

This method involved modifying an anionic hydrophilic interaction liquid chromatography monolithic column with 2-methyl-4-phenylaminomethylphenylboronic acid (2-methyl-4-PAMBA) through ion exchange interactions. oup.comoup.com This modified column served as a boronate affinity medium to selectively capture, purify, and derivatize brassinosteroids, including this compound, directly from crude plant extracts. oup.com The derivatization reaction occurs between the boronic acid group of the functionalized monolith and the cis-diol group of the brassinosteroids. oup.com The entire process, including extraction and LC-MS analysis, can be automated and completed rapidly, with reported limits of detection ranging from 0.10 to 1.29 pg/ml for various brassinosteroids. oup.comoup.com

Magnetic Particle-Based Extraction

Magnetic particle-based extraction (MSPE) utilizes magnetic or magnetizable nanoparticles as solid-phase extraction sorbents. oup.comnih.govresearchgate.net These magnetic particles are functionalized with ligands that selectively bind the target analytes. The extraction process involves dispersing the magnetic particles in the sample solution, allowing the analytes to bind, and then applying an external magnetic field to separate the particles (with the bound analytes) from the matrix. The analytes are then eluted from the magnetic particles. oup.comnih.gov

MSPE offers simplified separation compared to traditional SPE, avoiding centrifugation or filtration steps. oup.comnih.govpromega.eseuropa.eu A boronate affinity magnetic nanoparticle SPE method combined with UPLC-MS/MS has been used to determine brassinosteroids, including this compound, in rice and Arabidopsis model plants. nih.gov This method leverages the affinity of boronic acid-functionalized magnetic particles for the cis-diol groups of brassinosteroids. nih.govmaxapress.com MSPE can also be integrated with in situ derivatization for enhanced sensitivity. oup.comnih.gov

Boronate Affinity Solid-Phase Extraction

Boronate affinity solid-phase extraction is a specific type of SPE that utilizes sorbents functionalized with boronic acid groups. oup.comnih.gov Boronic acids have a strong and reversible affinity for compounds containing cis-diol functional groups under alkaline conditions. nih.govmaxapress.com Since many brassinosteroids, including this compound, possess cis-diol moieties, boronate affinity SPE is a highly selective method for their extraction and purification from complex plant matrices. oup.comnih.gov

Boronate affinity SPE can be implemented in various formats, including packed cartridges and magnetic particles. nih.govmaxapress.com Online SPE using a boronic acid-functionalized polymer has been developed for the extraction of brassinosteroids. nih.gov This method involved synthesizing a microporous polymer functionalized with boronic acid, packing it into an SPE cartridge, and coupling it to HPLC-MS/MS for the analysis of brassinosteroids in plant-derived foodstuffs. nih.gov Another approach involves solid-phase boronate affinity labeling followed by desorption and salt phase transition extraction for further purification, which has been shown to increase the rapidity, sensitivity, and selectivity of brassinosteroid analysis. nih.gov

These advanced extraction and purification techniques play a crucial role in enabling the sensitive and accurate analysis of this compound and other brassinosteroids in various biological samples, facilitating research into their roles and distribution.

Mixed-Mode Anion Exchange (MAX)-Cation Exchange (MCX) Solid Phase Extraction (SPE)

Mixed-mode solid phase extraction (SPE), specifically using tandem mixed mode anion exchange (MAX) and mixed mode cation exchange (MCX) cartridges, has proven effective for the purification of brassinosteroids, including this compound, from complex plant extracts. This approach leverages both ion exchange and reversed-phase retention mechanisms to remove a wide range of interferences, including polar, ionizable, and non-polar compounds. nih.govnih.gov A method utilizing matrix solid-phase dispersion (MSPD) followed by tandem MAX-MCX SPE coupled with HPLC-MS/MS was developed for the quantification of six endogenous brassinosteroids, including this compound, in rice plant tissues. nih.govebi.ac.uk This method demonstrated higher extraction efficiency, lower matrix effect, and advantages of easy manipulation and time-saving compared to traditional liquid-liquid extraction and SPE methods. nih.govebi.ac.uk The tandem MAX-MCX process effectively eliminates polar and ionizable compounds, while a C8 dispersant in MSPD removes non-polar interferences. nih.govebi.ac.uk The weak reversed-phase retention of MAX-MCX allows for good compatibility with the elution solvents in the coupled system. nih.govebi.ac.uk

Another simplified high-sensitivity quantification strategy also incorporates MAX-MCX SPE for the enrichment of bioactive brassinosteroids like this compound from model plants such as rice and Arabidopsis. nih.govnih.gov This purification protocol based on the MAX-MCX strategy effectively eliminates most acidic and basic ionizable interferences. nih.gov The total recovery of this process was approximately 75%, enabling the quantification of brassinosteroids from small amounts of plant tissues. nih.gov

Qualitative and Quantitative Detection Methods

The qualitative identification and quantitative determination of this compound often rely on highly sensitive and selective analytical techniques, frequently coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) and Selected Ion Monitoring (GC-SIM)

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Selected Ion Monitoring (GC-SIM) are established techniques for the analysis of brassinosteroids, including this compound. ebi.ac.ukoup.comtandfonline.comnih.gov GC-SIM, in particular, offers enhanced sensitivity for the detection and quantification of these compounds. oup.com For GC analysis, brassinosteroids typically require derivatization to increase their volatility. oup.comnih.gov Common derivatization methods involve conversion to methaneboronate (MB) or methaneboronate-trimethylsilyl (MB-TMSi) derivatives. oup.comnih.gov

GC-MS analysis has been used to identify this compound in various plant tissues, including cultured zinnia cells and culture medium, as well as the shoots, seeds, and siliques of Arabidopsis thaliana. ebi.ac.uknih.govoup.com GC-SIM has been employed for the quantitative analysis of brassinosteroids, including this compound, in plant extracts. oup.comnih.govlookchemmall.com For instance, GC-SIM analysis of derivatized samples has been used to determine the presence and levels of this compound in pea extracts and cultured Marchantia polymorpha cells. oup.comnih.gov

Detailed research findings using GC-SIM include the analysis of fractions collected after chromatography, where specific fractions corresponding to this compound were identified based on retention times and characteristic ions after derivatization. oup.comnih.gov For example, in the analysis of Marchantia polymorpha cells, the methaneboronate-TMSi ether derivative of this compound showed prominent ions at m/z 544 [M+], 529, 515, 454, and 155 with a specific GC retention time. lookchemmall.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) are powerful techniques widely used for the analysis of brassinosteroids due to their high sensitivity, selectivity, and ability to analyze multiple analytes in a single run. oup.comresearchgate.net These methods are particularly advantageous for analyzing complex plant matrices. oup.com UHPLC-MS/MS allows for faster separation and increased throughput compared to conventional HPLC-MS/MS. umh.es

This compound has been a target analyte in various LC-MS/MS and UHPLC-MS/MS methods developed for brassinosteroid quantification in plant tissues. nih.govebi.ac.ukoup.commdpi.com These methods often involve coupling the chromatographic separation with a triple quadrupole mass spectrometer (QqQ-MS/MS) operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. nih.govumh.es The sensitivity of UHPLC-MS/MS in MRM mode can reach picogram levels. umh.es

Research findings highlight the application of these techniques for quantifying endogenous brassinosteroids, including this compound, in different plant species like rice and Arabidopsis. nih.govnih.govebi.ac.ukoup.com For example, an in-line MSPD-MAX-MCX coupled with HPLC-MS/MS method provided good linearity, low limits of detection (between 0.008 and 0.04 ng/mL), and satisfactory recoveries for brassinosteroids including this compound in rice plant tissues. nih.govebi.ac.uk Another method using UPLC-MRM3-MS (a variation of LC-MS/MS) combined with isotope dilution and internal standard approach was developed for sensitive and reproducible quantification of this compound in rice and Arabidopsis. nih.govnih.gov

Derivatization-Based Approaches for Enhanced Sensitivity

Derivatization is a crucial step in many analytical methods for brassinosteroids, including those employing LC-MS/MS and GC-MS, as it can significantly enhance sensitivity and improve chromatographic behavior. nih.govnih.govoup.comnih.govresearchgate.netresearchgate.net Brassinosteroids, being hydrophobic molecules with limited ionizable groups, often exhibit poor sensitivity in electrospray ionization (ESI)-MS. nih.gov Derivatization introduces functional groups that improve ionization efficiency and allow for more sensitive detection. researchgate.netresearchgate.net

For LC-MS/MS analysis, derivatization reagents such as m-aminophenylboronic acid (m-APBA) and 4-(dimethylamino)-phenylboronic acid (DMAPBA) are commonly used. nih.govnih.govebi.ac.ukoup.comresearchgate.net These reagents react with the cis-diol groups present in the brassinosteroid structure, forming cyclic complexes that enhance MS/MS sensitivity. researchgate.net On-column derivatization (OCD) coupled with HPLC-MS/MS has been developed to enhance the sensitivity of brassinosteroid detection, including this compound. oup.comresearchgate.net This approach can increase MS/MS sensitivity by a significant factor. researchgate.net

For GC-MS analysis, derivatization with reagents like methaneboronic acid followed by trimethylsilylation is employed to increase volatility. oup.comnih.govoup.comnih.gov

Research shows that derivatization with m-APBA can enhance the sensitivity of MS/MS to brassinosteroids by 13 to 8437 times. researchgate.net Pre-trapping the derivatization reagent on the SPE column can further increase reaction efficiency. researchgate.net

Isotope Dilution Combined with Internal Standard Approach

The isotope dilution method combined with an internal standard approach is a highly accurate and reliable strategy for the quantitative analysis of this compound and other brassinosteroids in complex matrices. nih.govresearchgate.netrestek.comwikipedia.orgbiotage.com This method involves adding a known amount of an isotopically labeled analogue of the analyte (the internal standard) to the sample at an early stage of the analytical process. restek.comwikipedia.orgbiotage.com The ratio of the peak area of the native analyte to that of the isotopically labeled internal standard is then used for quantification. restek.combiotage.com

Isotope dilution helps to compensate for potential variations and losses that may occur during sample preparation, extraction, purification, and instrumental analysis, leading to more accurate results. restek.combiotage.com Since the isotopically labeled standard behaves almost identically to the endogenous analyte, it effectively accounts for matrix effects and extraction efficiency variations. restek.combiotage.com

In the context of this compound analysis, a hybrid quantification strategy combining isotope dilution with an internal standard approach has been developed using UPLC-MRM3-MS. nih.govnih.gov While stable isotope-labeled this compound may not always be commercially available, a deuterium-labeled internal standard with a similar chemical structure, polarity, chromatographic behavior, and MS response, such as D3-castasterone, can be used for the measurement of this compound. nih.gov Calibration curves are generated by plotting the response of this compound against the response of the internal standard at different concentrations. nih.gov This hybrid approach provides a sensitive, precise, and reproducible quantification method for brassinosteroids in plant tissues. nih.govnih.gov

Experimental Approaches for Functional Characterization

Characterizing the function of this compound primarily involves investigating its position and conversion within the brassinosteroid biosynthetic pathway and its impact on downstream signaling and plant morphology. A combination of biochemical, genetic, and physiological techniques is employed for this purpose.

Isotope-Labeled Feeding Experiments (In Vivo and In Vitro)

Isotope-labeled feeding experiments have been instrumental in elucidating the brassinosteroid biosynthetic pathways, including the steps involving this compound. By synthesizing this compound or its precursors labeled with stable isotopes like deuterium (B1214612) (²H) or radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), researchers can feed these labeled compounds to plant tissues, cultured cells, or enzyme preparations and track their metabolic conversion into downstream brassinosteroids. nih.govrsc.orgresearchgate.netrsc.org

Studies using deuterium-labeled teasterone (B1253636) and this compound in various plant species, including Catharanthus roseus, tobacco, rice, rye, Phaseolus vulgaris, Marchantia polymorpha, lily cells, and Zinnia elegans, have confirmed the conversion of teasterone to this compound and subsequently to castasterone (B119632). nih.govrsc.orgresearchgate.netrsc.organnualreviews.orgresearchgate.netscielo.brnih.gov These experiments provided direct evidence for this compound's position as an intermediate in both the early and late C-6 oxidation pathways of brassinosteroid biosynthesis. nih.govnih.govoup.com For instance, feeding deuterium-labeled teasterone and this compound to rye seedlings demonstrated their incorporation into downstream brassinosteroids, indicating a biosynthetic route through these compounds. researchgate.netrsc.org Similarly, studies in Zinnia elegans cells differentiating into tracheary elements used feeding experiments to suggest the operation of both early and late C-6 oxidation pathways, where this compound is an intermediate. nih.gov

Feeding experiments with labeled 6-deoxo-brassinosteroids, including 6-deoxothis compound (B1256803), have also been performed to understand their role as precursors for 6-oxo-brassinosteroids. rsc.orgrsc.org For example, deuterium-labeled 6-deoxoteasterone (B1247444), 6-deoxothis compound, and 6-deoxocastasterone (B1254736) were fed to Catharanthus roseus cells, identifying them as biosynthetic precursors of castasterone. rsc.org

Cell-Free System Assays for Enzymatic Conversions

Cell-free systems provide a controlled environment to study specific enzymatic reactions involved in brassinosteroid biosynthesis without the complexities of a whole organism. Enzyme extracts are prepared from plant tissues and incubated with specific substrates, including this compound or its precursors, often in the presence of cofactors. annualreviews.orgresearchgate.net

Using cell-free enzyme solutions prepared from organisms like Marchantia polymorpha and Phaseolus vulgaris, researchers have demonstrated the enzymatic conversion of teasterone to 3-dehydroteasterone (B1255623) and then to this compound. annualreviews.orgscielo.brresearchgate.net These assays helped to identify the enzymatic activities responsible for these specific steps in the pathway. For instance, enzyme extracts from the cytosolic fraction of M. polymorpha showed 3β-dehydrogenase activity converting teasterone to 3-dehydroteasterone and 3α-reductase activity converting 3-dehydroteasterone to this compound. annualreviews.org Microsomal enzyme preparations from Phaseolus vulgaris cells have also been used to investigate the 2-hydroxylation of this compound, suggesting the involvement of a cytochrome P450 enzyme in this process. annualreviews.org Cell-free extracts from tomato seedlings have been utilized to study the biosynthesis of C27-brassinosteroids, revealing conversions involving 6-deoxo-28-northis compound. oup.com

Molecular Genetic Analyses (Forward and Reverse Genetics)

Molecular genetic approaches, encompassing both forward and reverse genetics, have been crucial in identifying and characterizing the genes encoding enzymes involved in brassinosteroid biosynthesis and signaling pathways that influence this compound levels. nih.govresearchgate.netontosight.aiscielo.brscielo.broup.commdpi.comresearchgate.netresearchgate.net

Forward genetics involves screening for mutants with altered phenotypes (e.g., dwarfism) and then identifying the mutated gene. This has led to the discovery of many genes in Arabidopsis thaliana and other species that are essential for brassinosteroid biosynthesis. nih.govresearchgate.netscielo.brscielo.broup.commdpi.comresearchgate.net While no single gene has been identified through forward genetics as being solely responsible for a specific this compound conversion step, mutations in genes encoding enzymes acting upstream or downstream of this compound in the pathway indirectly affect this compound levels. For example, mutations in DET2 (encoding a sterol 5α-reductase) or DWF4 (encoding a C-22 hydroxylase) disrupt early steps, leading to reduced levels of downstream intermediates, including this compound. oup.comresearchgate.netnih.govmpg.defrontiersin.org Analysis of the rotundifolia3 (rot3) mutant in Arabidopsis, which is defective in CYP90C1, suggests its involvement in the conversion of this compound to castasterone. scielo.brplos.org

Reverse genetics involves targeting a specific gene (e.g., using T-DNA insertion or RNA interference) to create a mutant and then analyzing its phenotype and biochemical profile. This allows for the direct investigation of the function of a candidate gene in brassinosteroid metabolism or signaling. researchgate.netresearchgate.net Overexpression studies, such as the overexpression of the Arabidopsis thaliana BR-related acyltransferase 1 (AtBAT1) gene in creeping bentgrass, have also been used to demonstrate how altering the expression of genes involved in BR metabolism impacts the levels of intermediates like this compound and affects plant phenotype. plos.org

Yeast Functional Assays and Yeast Two-Hybrid Screens

Yeast systems are valuable tools for studying the function of individual enzymes and protein interactions related to brassinosteroid biosynthesis and signaling.

Yeast functional assays involve expressing plant brassinosteroid biosynthetic enzymes in yeast and testing their ability to convert specific substrates in vitro. This approach has been used to confirm the enzymatic activity and substrate specificity of cytochrome P450 enzymes involved in the later steps of BR biosynthesis. nih.govoup.com While not directly focused on this compound conversion in the provided search results, these assays contribute to mapping the entire pathway, which includes this compound. For example, heterologous expression of Arabidopsis CYP85A1 and CYP85A2 in yeast demonstrated their role in the C-6 oxidation of 6-deoxocastasterone to castasterone and 6-deoxo-28-norcastasterone (B1488181) to 28-norcastasterone, steps downstream of this compound in some pathways. oup.com

Yeast two-hybrid screens are used to identify protein-protein interactions. This technique has been widely applied in studying brassinosteroid signaling, for example, to investigate the interactions between the receptor kinase BRI1 and its co-receptor BAK1, or components of the downstream signaling cascade like BIN2, BZR1, and BES1. nih.govoup.comfrontiersin.orgbiorxiv.orgtdl.org While these screens focus on signaling components rather than this compound metabolism directly, understanding the signaling pathway is crucial for interpreting the effects of altered this compound levels on plant development. Interactions identified in yeast can be further validated using other techniques like co-immunoprecipitation. nih.govbiorxiv.org

Histological and Morphological Research Techniques

Histological analysis involves examining the microscopic structure of plant tissues. BR-deficient and insensitive mutants often show defects in cell size, shape, and arrangement, particularly in tissues undergoing significant elongation or differentiation, such as stems, roots, and vascular tissues. nih.govmpg.deplos.orgmdpi.com For instance, brassinosteroids are known to promote xylem differentiation, and histological studies can quantify the number and arrangement of xylem cells in response to altered BR levels. nih.govmpg.demdpi.com Studies in Pinus massoniana seedlings showed that exogenous BR treatment increased xylem thickness and the number of xylem cell layers. mdpi.com

Table: Endogenous Brassinosteroid Levels in Arabidopsis thaliana Wild-Type and bri1-4 Mutant Plants nih.gov

CompoundWild-Type (ng/g fresh weight)bri1-4 Mutant (ng/g fresh weight)Fold Increase in bri1-4
Brassinolide (B613842)0.010.5757
Castasterone0.045.10128
This compound0.030.9833

Note: Data is approximate based on graphical representation in the source.

Table: Effect of AtBAT1 Overexpression on Endogenous Brassinosteroid Intermediate Levels in Creeping Bentgrass plos.org

CompoundWild-Type (ng/g fresh weight)AtBAT1 Overexpression (ng/g fresh weight)
This compound0.160.08
6-Deoxocastasterone0.120.06
Castasterone0.200.10

Note: Data is approximate based on graphical representation in the source.

Future Directions and Emerging Research Avenues

Elucidating Uncharacterized Biosynthetic Steps and Intermediates

While significant progress has been made in mapping the brassinosteroid biosynthetic pathways, including the steps involving typhasterol, some enzymatic steps and potential intermediates remain uncharacterized. tandfonline.comnih.govfrontiersin.org this compound is known to be converted to castasterone (B119632), a key bioactive BR, and the enzyme catalyzing this step, a putative this compound/6-deoxothis compound (B1256803) 2alpha-hydroxylase (CYP90C1/CYP90D1), has been studied, but further characterization, particularly in various plant species like cereals, is needed. mdpi.comresearchgate.netresearchgate.net Future research will focus on identifying the genes and enzymes responsible for these unknown steps, utilizing advanced biochemical and genetic approaches. tandfonline.comnih.govfrontiersin.org Elucidating these steps is crucial for a complete understanding of BR homeostasis and for potential manipulation of BR levels in plants.

Further Molecular and Enzymatic Characterization of Brassinosteroid Biosynthesis

Detailed molecular and enzymatic characterization of the enzymes involved in brassinosteroid biosynthesis, including those that act on this compound, is a critical area for future research. While many enzymes have been identified, a comprehensive understanding of their catalytic mechanisms, kinetics, and regulation is still developing. nih.gov In vitro enzymatic assays with heterologously expressed proteins are a powerful tool for elucidating the precise functions of these enzymes. nih.gov Further research is needed to characterize enzymes involved in steps like C-2 hydroxylation and C-3 redox reactions, which remain less understood. nih.gov Such studies will provide valuable data for understanding the flux through the pathway and identifying potential bottlenecks for targeted modification.

Investigating the Reversibility of Specific C3-Epimerization Pathways in Lower Plants

Research has indicated the presence of C3-epimerization pathways in lower plants, such as the conversion of teasterone (B1253636) to this compound via 3-dehydroteasterone (B1255623) in Marchantia polymorpha. lookchemmall.comresearchgate.net Investigating the reversibility and regulation of these specific epimerization steps in lower plants is an emerging research avenue. lookchemmall.com Understanding the evolutionary conservation and divergence of these pathways compared to higher plants can provide insights into the evolution of brassinosteroid metabolism. researchgate.net

Advanced Understanding of Organ-Specific and Environmental Regulation of Brassinosteroid Biosynthesis

The biosynthesis of brassinosteroids, including the levels of intermediates like this compound, is subject to complex organ-specific and environmental regulation. nih.govoup.commdpi.com Future research aims to gain a more advanced understanding of how these factors influence the expression and activity of biosynthetic enzymes. Studies have shown that enzymes like CYP90C1 and CYP90D1, involved in the conversion of this compound to castasterone, exhibit differential expression in various organs and in response to light conditions, suggesting their roles in organ-specific and environmental regulation. researchgate.net Further investigation using techniques like cell type-specific analysis and exploring the interplay with other signaling pathways will be crucial. frontiersin.organnualreviews.org

In-depth Analysis of Brassinosteroid Signaling Network Complexity and Crosstalk

The brassinosteroid signaling pathway is a complex network involving numerous components, from receptor kinases like BRI1 and BAK1 to transcription factors like BES1 and BZR1. oup.comnih.govmdpi.comportlandpress.com this compound, as a bioactive BR, interacts with this signaling machinery. Future research will delve deeper into the complexity of this network, including post-translational modifications like ubiquitination that regulate signaling components. mdpi.com Understanding the crosstalk between brassinosteroid signaling and other hormonal pathways (e.g., auxin, ABA, ethylene (B1197577), jasmonates) and environmental signals (e.g., light, temperature, drought) is a major focus. nih.govnih.govmdpi.comportlandpress.comnih.govresearchgate.netmdpi.comresearchgate.net This involves deciphering how these pathways integrate to fine-tune plant growth and stress responses. nih.govnih.govmdpi.comportlandpress.comnih.govresearchgate.netmdpi.comresearchgate.net System-level approaches are needed to define how the numerous BR signaling components function together and are modulated by environmental and developmental contexts. nih.gov

Translational Research for Plant Development and Stress Adaptation based on Fundamental Understanding

Translational research leveraging the fundamental understanding of brassinosteroid biosynthesis and signaling, including the role of intermediates like this compound, is a key future direction. This involves applying knowledge gained from basic research to improve plant development and enhance adaptation to stress. oup.commdpi.comcragenomica.esnih.govfrontiersin.orgbiorxiv.orgresearchgate.net While excluding specific agricultural application details, this research focuses on exploring how modulating BR homeostasis and signaling can improve traits like growth, yield, and stress tolerance (e.g., drought, cold, heat, salinity). oup.commdpi.comcragenomica.esnih.govfrontiersin.orgbiorxiv.orgresearchgate.net This includes identifying key genes and pathways that can be targeted for genetic manipulation or used in breeding strategies to develop crops better adapted to changing environmental conditions. oup.comcragenomica.esbiorxiv.orgresearchgate.net

Q & A

How can researchers design experiments to validate Typhasterol's role in brassinosteroid biosynthesis pathways?

Answer:

  • Experimental Design: Use isotopic labeling (e.g., deuterated this compound ) to trace metabolic intermediates in model plants like Catharanthus roseus. Enzyme inhibition studies (e.g., brassinazole treatments ) can block specific pathway steps, allowing isolation of intermediates for LC-MS analysis.
  • Advanced Consideration: Address stereochemical specificity by comparing mutant lines lacking key enzymes (e.g., cyp90c1/d mutants ) with wild-type plants to confirm this compound’s conversion to castasterone.
  • Data Validation: Cross-reference results with prior pathway models and use mutant complementation assays to resolve contradictions .

What methodological challenges arise during the chemical synthesis of this compound, and how can they be mitigated?

Answer:

  • Key Challenges: Stereochemical control during cyclopropane ring formation and regioselective oxidation steps .
  • Mitigation Strategies:
    • Optimize solvent systems (e.g., Jones oxidation conditions) to stabilize intermediates like 6-oxo-5α-steroids .
    • Use chiral auxiliaries or enzymatic catalysis to ensure correct stereochemistry in epoxide formation (e.g., (22R,23R)-epoxide isolation ).
    • Validate purity via NMR and X-ray crystallography, referencing authenticated standards .

How should researchers address contradictory data on this compound's endogenous levels in mutant plant models?

Answer:

  • Contradiction Example: Discrepancies in BR levels in rot3/cyp90c1 mutants reported by Kim et al. (2005) vs. Ohnishi et al. (2006) .
  • Resolution Methods:
    • Replicate experiments using identical growth conditions and mutant alleles.
    • Employ alternative detection methods (e.g., gas chromatography vs. immunoassays) to rule out technical artifacts.
    • Conduct enzyme activity assays on recombinant CYP90C1/D proteins to confirm catalytic roles .

What statistical approaches are recommended for analyzing this compound's dose-dependent effects on plant growth?

Answer:

  • Experimental Design: Use ANOVA to compare hypocotyl elongation across multiple brassinolide concentrations (e.g., 0.1–100 nM ).
  • Data Normalization: Apply log-transformation to non-linear responses and report confidence intervals for EC50 values.
  • Advanced Consideration: Pair parametric tests (e.g., t-tests) with non-parametric alternatives (e.g., Mann-Whitney U) if data violate normality assumptions .

How can researchers ensure reproducibility in this compound-related studies?

Answer:

  • Documentation: Follow Beilstein Journal guidelines, detailing reaction conditions (e.g., HBr-AcOH concentrations ) and instrument parameters (e.g., LC-MS ionization modes ).
  • Data Sharing: Deposit raw spectra and chromatograms in supplementary materials, adhering to FAIR principles .
  • Validation: Use internal controls (e.g., deuterated this compound ) and cross-validate findings with independent labs.

What are the best practices for isolating low-abundance this compound metabolites from plant tissues?

Answer:

  • Extraction: Use cold methanol/chloroform mixtures to minimize degradation.
  • Enrichment: Employ solid-phase extraction (SPE) with C18 columns, followed by HPLC fractionation .
  • Detection: Enhance sensitivity via derivatization (e.g., acetylation ) coupled with high-resolution MS .

How should hypotheses about this compound's non-canonical signaling pathways be formulated?

Answer:

  • Framework: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Example Hypothesis: "this compound modulates root gravitropism independently of BRI1 receptor activation."
  • Testing: Combine transcriptomics (RNA-seq of BR-insensitive mutants) and phenotypic assays under microgravity simulations.

What ethical considerations apply to this compound research involving genetically modified plants?

Answer:

  • Compliance: Adhere to biosafety protocols for transgenic lines (e.g., containment of C. roseus mutants ).
  • Documentation: Declare genetic modifications in Materials and Methods, citing institutional review board approvals .

How can conflicting interpretations of this compound's enzymatic regulation be reconciled?

Answer:

  • Comparative Analysis: Re-analyze raw data from Suzuki et al. (1994a/b) and Choi et al. (1996) using unified bioinformatics pipelines.
  • Kinetic Studies: Measure enzyme-substrate binding affinities (e.g., Kₘ for CYP90D) under standardized pH/temperature conditions .

What criteria define a high-quality research question in this compound biochemistry?

Answer:

  • Attributes: Specificity (e.g., "How does pH influence this compound’s stability during extraction?"), novelty (addressing gaps in Figure 1 of Suzuki et al. (1995b) ), and methodological clarity .
  • Pitfalls to Avoid: Overly broad questions (e.g., "What is this compound’s function?") or those answerable via literature review alone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.